molecular formula C15H18N2O5S B2798643 N-(4-{[5-(dimethylsulfamoyl)furan-2-yl]methoxy}phenyl)acetamide CAS No. 1190242-06-8

N-(4-{[5-(dimethylsulfamoyl)furan-2-yl]methoxy}phenyl)acetamide

Cat. No. B2798643
CAS RN: 1190242-06-8
M. Wt: 338.38
InChI Key: CSFHBFJJLMULPR-UHFFFAOYSA-N
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Description

“N-(4-{[5-(dimethylsulfamoyl)furan-2-yl]methoxy}phenyl)acetamide”, also known as DMS681, is a novel small molecular inhibitor with promising potential in the treatment of various diseases. It is a derivative of phenoxy acetamide, a group of compounds that have been studied for their pharmacological activities .


Molecular Structure Analysis

The molecular structure of “N-(4-{[5-(dimethylsulfamoyl)furan-2-yl]methoxy}phenyl)acetamide” is represented by the formula C15H18N2O5S. The InChI code for a similar compound, N-{4-[(dimethylamino)sulfonyl]phenyl}acetamide, is 1S/C10H14N2O3S/c1-8(13)11-9-4-6-10(7-5-9)16(14,15)12(2)3/h4-7H,1-3H3,(H,11,13) .

Scientific Research Applications

Synthesis and Characterization

  • Researchers have developed novel synthetic routes and characterized various derivatives related to N-(4-{[5-(dimethylsulfamoyl)furan-2-yl]methoxy}phenyl)acetamide, focusing on their chemical structures and potential applications. The synthesis often involves multiple steps, including condensation reactions and characterizations using spectroscopic techniques such as Mass, NMR, and FTIR spectroscopy to confirm the structures of the newly synthesized compounds (Nagarsha et al., 2023).

Antimicrobial Activity

  • Some derivatives have been investigated for their antimicrobial properties, exhibiting good antibacterial and antifungal activities. This research highlights the potential use of these compounds in developing new antimicrobial agents (Nagarsha et al., 2023).

Anticancer Properties

  • Research into the anticancer properties of derivatives of N-(4-{[5-(dimethylsulfamoyl)furan-2-yl]methoxy}phenyl)acetamide has shown promising results against various cancer cell lines. The focus has been on synthesizing novel compounds and evaluating their cytotoxic effects on cancer cells to identify potential therapeutic agents (Vinayak et al., 2014).

Antiprotozoal Activity

  • Investigations into the antiprotozoal activity of specific derivatives have demonstrated significant effects against pathogens like Trypanosoma and Plasmodium falciparum, offering insights into the development of new treatments for protozoal infections (Ismail et al., 2003).

Anti-inflammatory Activity

  • Some synthesized derivatives have been evaluated for their anti-inflammatory activity, with certain compounds showing significant effects. This line of research is crucial for discovering new anti-inflammatory drugs with potentially lower side effects (Sunder & Maleraju, 2013).

Analgesic Properties

  • A study on capsaicinoid analogs related to N-(4-{[5-(dimethylsulfamoyl)furan-2-yl]methoxy}phenyl)acetamide has revealed potent analgesic properties, suggesting their utility in pain management (Park et al., 1995).

Future Directions

The future directions for “N-(4-{[5-(dimethylsulfamoyl)furan-2-yl]methoxy}phenyl)acetamide” and its derivatives could involve designing and developing new pharmaceutical compounds . This could provide an opportunity for chemists to design new derivatives of phenoxy acetamide and its derivatives that prove to be successful agents in terms of safety and efficacy to enhance life quality .

properties

IUPAC Name

N-[4-[[5-(dimethylsulfamoyl)furan-2-yl]methoxy]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5S/c1-11(18)16-12-4-6-13(7-5-12)21-10-14-8-9-15(22-14)23(19,20)17(2)3/h4-9H,10H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFHBFJJLMULPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC2=CC=C(O2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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